3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol and a CAS Registry Number of 754149-09-2 . The compound is characterized by a hydroxyl group at the 4-position of the pyran ring and a partially hydrogenated pyridine moiety. It is commercially available with a purity of ≥98% (HPLC) and is utilized in custom synthesis and industrial applications . Key spectroscopic data for related derivatives include IR absorption bands at 1622–1704 cm⁻¹ (C=O and C=C stretching) and NMR signals consistent with dihydro-pyrano-pyridine frameworks .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJNBXHDDSCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxypyridine with an aldehyde in the presence of an acid catalyst to form the desired pyrano[2,3-b]pyridine structure . The reaction conditions often include:
Temperature: Typically between 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Functionalized pyrano[2,3-b]pyridine derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
The positional isomer 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ol (CAS: ADE001447) shares the same molecular formula but features a hydroxyl group at the 6-position of the pyridine ring. This structural difference significantly alters its reactivity and hydrogen-bonding capacity. The SMILES string Oc1cnc2OCCCc2c1 and InChIKey DRTHOGZBINQWFL-UHFFFAOYSA-N highlight its distinct regiochemistry . Compared to the 4-ol derivative, the 6-ol isomer may exhibit divergent solubility and biological activity due to variations in electronic distribution.
Pyrano-Pyran vs. Pyrano-Pyridine Systems
Compounds like 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one () differ in their fused heterocycles, replacing pyridine with a second pyran ring. These pyrano-pyran derivatives, synthesized via Michael additions or Diels-Alder reactions, exhibit strong carbonyl stretching vibrations (IR: 1678–1704 cm⁻¹) and lower nitrogen-dependent reactivity .
Fused Systems with Quinoline and Indole Moieties
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines (e.g., compound 5a, MW: 241.3 g/mol) incorporate a quinoline ring instead of pyridine. Synthesized via Wittig reactions and Fe/HCl-mediated reductive cyclization (yields: 19–54%), these compounds display distinct UV-Vis absorption due to extended conjugation . Similarly, pyrano[3,2-b]indole derivatives (e.g., 2-amino-4,5-dihydro-4-phenylpyrano[3,2-b]indole-3-carbonitriles) exhibit fluorescence properties and solvent-dependent reactivity, as seen in acetonitrile or methanol-mediated syntheses .
Substituent Effects and Derivatives
Derivatives like N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine (CAS: 1890186-93-2) introduce functional groups that enhance water solubility or enable peptide coupling. Similarly, 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 156459-20-0) features a dimethoxymethyl group, altering steric and electronic properties for targeted applications .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol, a heterocyclic organic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyridine and pyran ring system, which contributes to its potential pharmacological properties. This article presents a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The structural formula of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol can be represented as follows:
This compound is characterized by its unique fused ring system, which enhances its interaction with various biological targets.
Biological Activities
Research has highlighted several key biological activities associated with 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
- Antitumor Activity : The compound has been evaluated for its antitumor effects in various cancer cell lines. In vitro assays revealed that it inhibits tumor cell proliferation by inducing apoptosis .
- Vasorelaxant Effects : Research indicates that 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol can induce vasorelaxation, making it a candidate for cardiovascular therapies .
- Antiviral Activity : The compound has shown potential against HIV in preliminary studies, suggesting its utility in antiviral drug development .
The biological effects of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol are believed to be mediated through its interaction with specific molecular targets. These interactions may involve binding to enzymes or receptors that regulate critical biological pathways. For example:
- Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase with an IC50 value ranging from 12.27 to 31.64 μM .
Comparative Analysis with Similar Compounds
A comparative analysis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol with structurally similar compounds reveals differences in their biological activities:
| Compound Name | Structural Features | Unique Biological Properties |
|---|---|---|
| 5-Hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridine | Hydroxyl substitution at different position | Enhanced antifungal activity |
| 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine | Methyl group at the 6-position | Altered lipophilicity affecting bioavailability |
| 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-amines | Similar fused ring structure | Different substitution patterns on nitrogen |
This table illustrates the diversity within the pyrano-pyridine family while highlighting the unique aspects of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol based on its specific functional groups.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol against clinical isolates. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like Ciprofloxacin .
- Antitumor Evaluation : In vitro studies conducted on prostate cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
